molecular formula C11H12ClNO3 B13792788 4-Tert-butyl-3-nitrobenzoyl chloride

4-Tert-butyl-3-nitrobenzoyl chloride

Cat. No.: B13792788
M. Wt: 241.67 g/mol
InChI Key: HWVMZDWJPHPUEG-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-nitrobenzoyl chloride is an organic compound with the molecular formula C11H12ClNO3. It is a derivative of benzoyl chloride, featuring a tert-butyl group at the 4-position and a nitro group at the 3-position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-nitrobenzoyl chloride typically involves the nitration of 4-tert-butylbenzoyl chloride. The nitration process introduces a nitro group at the 3-position of the benzene ring. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-nitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-3-nitrobenzoyl chloride is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-nitrobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the benzoyl chloride moiety more susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to form new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylbenzoyl chloride: Lacks the nitro group, making it less reactive in certain reactions.

    3-Nitrobenzoyl chloride: Lacks the tert-butyl group, affecting its steric and electronic properties.

    4-Tert-butyl-3-aminobenzoyl chloride: The amino group makes it more reactive towards electrophiles.

Uniqueness

4-Tert-butyl-3-nitrobenzoyl chloride is unique due to the presence of both the tert-butyl and nitro groups, which influence its reactivity and applications. The combination of these groups makes it a valuable intermediate in organic synthesis and research .

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

4-tert-butyl-3-nitrobenzoyl chloride

InChI

InChI=1S/C11H12ClNO3/c1-11(2,3)8-5-4-7(10(12)14)6-9(8)13(15)16/h4-6H,1-3H3

InChI Key

HWVMZDWJPHPUEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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